![molecular formula C19H16N6O3 B6585642 N-(4-methoxyphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251597-54-2](/img/structure/B6585642.png)

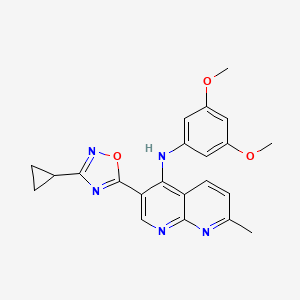

N-(4-methoxyphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(4-methoxyphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is 376.12838839 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-methoxyphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Inflammatory Activity

The newly synthesized compound has demonstrated potent anti-inflammatory effects both in vitro and in vivo . Its ability to modulate inflammatory pathways makes it a promising candidate for developing anti-inflammatory drugs.

Antioxidant Properties

Compound 1 (the target molecule) exhibits promising antioxidant activity. It scavenges free radicals, as evidenced by its α, α-diphenyl-β-picrylhydrazyl (DPPH) scavenging activity and lipid peroxidation inhibition . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.

Bioactive Molecule Design

The compound’s structure combines elements from chalcones (α, β-unsaturated carbonyl systems) and pyridine derivatives. Chalcones are known for their diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant effects . The incorporation of pyridine moieties further enhances its pharmacological potential.

Cytotoxicity and Antiproliferative Effects

While specific studies on this compound’s cytotoxicity are not mentioned in the available literature, its structural features suggest potential antiproliferative effects. Researchers could explore its impact on cancer cell lines, such as A549, MCF7, HCT116, and PC3 .

Molecular Mechanistic Investigations

The compound’s synthesis involves chlorination and subsequent reactions to yield derivatives. Understanding its molecular mechanisms and interactions with cellular components could provide valuable insights for drug development .

Drug Development Prospects

Given its diverse biological activities, researchers may investigate this compound further for drug development. Its unique hybrid structure and potential interactions with cellular targets make it an exciting area of study.

Mécanisme D'action

Mode of Action

Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

The compound’s metabolism and excretion profiles would need to be studied further for a more comprehensive understanding .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by extreme pH or high temperatures. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3/c1-27-15-6-4-14(5-7-15)22-17(26)11-25-10-16(21-12-25)18-23-19(28-24-18)13-3-2-8-20-9-13/h2-10,12H,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZHMSANNBWGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B6585576.png)

![4-{6-[4-(4-benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine](/img/structure/B6585577.png)

![1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6585584.png)

![N-[(3-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B6585590.png)

![N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B6585598.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8,11-tetraen-4-yl}acetamide](/img/structure/B6585603.png)

![4-(4-methylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione](/img/structure/B6585608.png)

![2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6585618.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B6585624.png)

![N-(3-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B6585631.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B6585635.png)

![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-methylphenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6585661.png)

![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(3-methylphenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6585668.png)